molecular formula C17H22N6O B2385069 4-[5-(Dimethylamino)pyridazin-3-YL]-N-phenylpiperazine-1-carboxamide CAS No. 1448079-25-1

4-[5-(Dimethylamino)pyridazin-3-YL]-N-phenylpiperazine-1-carboxamide

Cat. No.: B2385069
CAS No.: 1448079-25-1
M. Wt: 326.404
InChI Key: VSMVHVZQYZKYOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(Dimethylamino)pyridazin-3-YL]-N-phenylpiperazine-1-carboxamide is a synthetic organic compound designed for research applications. Its structure incorporates a piperazine ring, a nitrogen-containing heterocycle that is prevalent in biologically active compounds and approved pharmaceuticals . The piperazine moiety is frequently employed in medicinal chemistry to optimize the pharmacokinetic properties of a molecule and to serve as a scaffold for positioning pharmacophoric groups . This specific molecule combines this privileged structure with a dimethylaminopyridazine group and a phenylcarboxamide functionality. Piperazine-containing structures are found in a wide range of therapeutic areas. For instance, N-arylpiperazine derivatives are key structural components in several FDA-approved drugs, including kinase inhibitors like Palbociclib and Ribociclib, as well as the multimodal antidepressant Vortioxetine . Furthermore, compounds featuring a piperazine-1-carboxamide core, such as JNJ-1661010, have been investigated as mechanism-based inhibitors of fatty acid amide hydrolase (FAAH) for potential use as broad-spectrum analgesics . The presence of both the piperazine and pyridazine rings in this compound suggests potential for interaction with various enzymatic targets and biological systems, making it a candidate for use in early-stage drug discovery and pharmacological profiling. Researchers may find this compound valuable for exploring new mechanisms of action or as a building block in the synthesis of more complex molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[5-(dimethylamino)pyridazin-3-yl]-N-phenylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O/c1-21(2)15-12-16(20-18-13-15)22-8-10-23(11-9-22)17(24)19-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMVHVZQYZKYOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Dimethylamino)pyridazin-3-YL]-N-phenylpiperazine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .

Comparison with Similar Compounds

Key Compounds and Their Structural Features

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Features Reference
4-[5-(Dimethylamino)pyridazin-3-YL]-N-phenylpiperazine-1-carboxamide Pyridazine + Piperazine - 5-(Dimethylamino)pyridazin-3-YL
- N-phenylcarboxamide
~400 (estimated) High polarity due to dimethylamino group; flexible piperazine linker
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine - 4-Chlorophenyl
- Ethyl group on piperazine
281.78 Simpler structure; lacks pyridazine ring; chloro substituent enhances lipophilicity
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide Piperazine + Pyridine - 3-Chloro-5-(trifluoromethyl)pyridin-2-YL
- 3-(Trifluoromethyl)phenyl
456.78 Electron-withdrawing CF₃ groups improve metabolic stability; dual aromatic systems
N-(3-pyridazinyl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylene]piperidine-1-carboxamide Piperidine + Pyridazine - Trifluoromethylpyridine
- Benzylidene spacer
488.37 Rigid benzylidene spacer; trifluoromethyl enhances bioavailability
4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)-N-[5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl]pyrimidin-2-amine Pyrimidine + Piperidine - Chloro-isopropylpyrazole
- Dimethylaminopiperidine
~470 (estimated) Multi-cyclic system; dimethylamino on piperidine increases basicity

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity

  • This compound: The dimethylamino group enhances water solubility compared to non-polar analogues like N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide. However, the N-phenyl group may reduce solubility in aqueous media .

Receptor Binding and Selectivity

  • Piperazine-carboxamide derivatives often target serotonin or dopamine receptors due to their structural similarity to endogenous ligands. For example, compounds with trifluoromethylphenyl groups (e.g., CAS 856189-81-6) show enhanced affinity for 5-HT₁A receptors .
  • Pyridazine-containing compounds, such as the target molecule, are investigated for kinase inhibition (e.g., adaptor-associated kinase 1) due to their ability to mimic ATP-binding motifs .

Biological Activity

4-[5-(Dimethylamino)pyridazin-3-YL]-N-phenylpiperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews various studies that explore its biological activity, focusing on its mechanisms, efficacy against specific pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a piperazine moiety, which is known for its diverse biological activities. The molecular formula is C17H20N4C_{17}H_{20}N_4, and its molecular weight is approximately 296.37 g/mol. The compound features a dimethylamino group and a pyridazine ring, which are critical for its biological interactions.

Research indicates that compounds similar to this compound often exhibit their biological effects through the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. This compound may act as a ligand for various receptors, influencing signaling pathways involved in mood regulation and other physiological functions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, it has shown effectiveness against Leishmania donovani, the causative agent of visceral leishmaniasis. Compounds structurally related to it demonstrated IC50 values in the low micromolar range, indicating significant potency against L. donovani promastigotes while maintaining selectivity over mammalian cells .

Inhibition of Enzymatic Activity

The compound has also been evaluated for its inhibitory effects on cytochrome P450 enzymes, particularly CYP51 and CYP5122A1. These enzymes are crucial for sterol biosynthesis in various organisms, including fungi and protozoa. Inhibitors of these enzymes can lead to the disruption of membrane integrity in pathogens, providing a therapeutic avenue for infections resistant to conventional treatments .

Study 1: Efficacy Against Leishmania

A study explored the efficacy of related compounds against L. donovani, revealing that certain derivatives exhibited strong inhibition of promastigote proliferation with selectivity ratios favoring the pathogen over host macrophages. The most promising candidates showed EC50 values below 1 µM, suggesting that modifications to the piperazine structure significantly enhance their antileishmanial activity .

CompoundEC50 (µM)Selectivity Ratio
Compound A0.510
Compound B0.88
Compound C0.912

Study 2: Antimicrobial Spectrum

Another investigation assessed the antimicrobial spectrum of several piperazine derivatives, including those structurally similar to our compound. These derivatives were tested against various bacterial strains and exhibited moderate antibacterial activity, with some showing promising results against N. meningitidis and H. influenzae .

Q & A

Q. How can researchers design a structure-activity relationship (SAR) study to optimize potency?

  • Synthesize analogs with systematic substitutions (e.g., varying aryl groups on piperazine or pyridazine). Test against a panel of related targets (e.g., receptor isoforms) and use statistical tools (e.g., PCA) to identify critical pharmacophores .

Q. What techniques elucidate metabolic pathways and potential toxicity?

  • Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-HRMS. Reactive intermediates (e.g., epoxides) can be trapped with glutathione for toxicity screening .

Q. How do reaction conditions (e.g., solvent polarity) impact the stereochemical outcome of the synthesis?

  • Polar aprotic solvents (DMF or DMSO) stabilize transition states, favoring specific stereoisomers. Chiral HPLC or circular dichroism confirms enantiomeric excess, critical for bioactive conformers .

Q. What experimental controls are vital when studying off-target effects in cellular models?

  • Include negative controls (vehicle-only and scrambled analogs) and use CRISPR-edited cell lines to knockout putative targets. Dose-response curves (IC₅₀ comparisons) differentiate specific vs. nonspecific effects .

Data Analysis and Optimization

Q. How can researchers reconcile discrepancies in IC₅₀ values across different assay platforms?

  • Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate with reference inhibitors. Use Bland-Altman plots to assess inter-assay variability .

Q. What statistical methods are recommended for analyzing high-throughput screening data?

  • Apply Z-score normalization to account for plate-to-plate variation. False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) minimizes type I errors in hit identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.